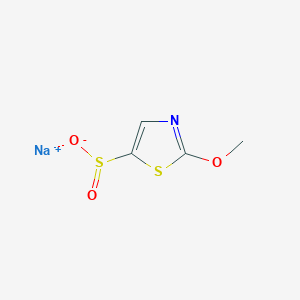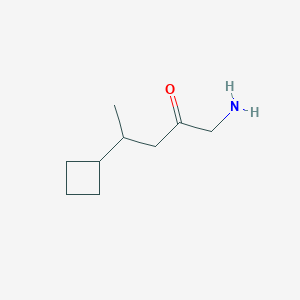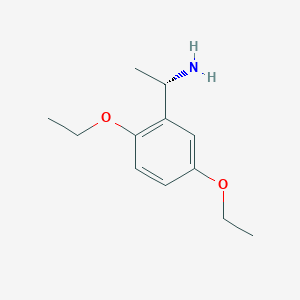![molecular formula C14H10Cl2N2O3 B13163569 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid is an organic compound characterized by the presence of chloro and amino groups attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with 3-chlorophenyl isocyanate. The reaction is carried out in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C. The reaction mixture is then heated to a maximum of 70°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of an amino group.
4-Chloro-3-[(3-nitrophenyl)amino]sulfonyl-benzoic acid: Contains a sulfonyl group and a nitrophenyl group.
Uniqueness
4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid is unique due to its specific combination of chloro and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H10Cl2N2O3 |
|---|---|
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
4-chloro-3-[(3-chlorophenyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-2-1-3-10(7-9)17-14(21)18-12-6-8(13(19)20)4-5-11(12)16/h1-7H,(H,19,20)(H2,17,18,21) |
Clave InChI |
YVJFUGSOVOSVRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)



![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)
![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)


![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
![2-Aminobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13163556.png)


